Desfluoro Fosaprepitant is a chemical compound that serves as an impurity of Fosaprepitant, which is an antiemetic medication primarily used to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by the absence of a fluorine atom in its structure compared to its parent compound, Fosaprepitant. Its molecular formula is with a molecular weight of approximately 596.42 g/mol . Desfluoro Fosaprepitant is significant in pharmaceutical contexts, particularly regarding the stability and quality control of drug formulations containing Fosaprepitant.
The synthesis of Desfluoro Fosaprepitant typically involves modifications to existing synthetic routes for Fosaprepitant. Common methods include:
Desfluoro Fosaprepitant primarily finds its application in:
Interaction studies involving Desfluoro Fosaprepitant often focus on its impact on the stability and efficacy of formulations containing Fosaprepitant. Research indicates that impurities like Desfluoro Fosaprepitant can influence:
Desfluoro Fosaprepitant shares similarities with several compounds within the same class or structural family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Fosaprepitant | Fluorinated version | Strong neurokinin-1 receptor antagonist | Approved antiemetic drug |
| Aprepitant | Structural backbone | Neurokinin-1 receptor antagonist | First-in-class antiemetic |
| Desfluoro Aprepitant | De-fluorinated analog | Reduced activity compared to Aprepitant | Used as a reference impurity |
| Maropitant | Similar receptor target | Anti-nausea agent in veterinary medicine | Used for motion sickness in animals |
Desfluoro Fosaprepitant's uniqueness lies in its role as an impurity that serves critical functions in quality control and stability studies for formulations containing its parent compound. Its distinct lack of fluorine makes it a valuable marker for assessing synthetic processes and ensuring drug purity .
The synthesis of Desfluoro Fosaprepitant hinges on modifying the fluorine-substituted aromatic core of Fosaprepitant. Traditional routes for NK~1~ antagonists like Aprepitant involve stereoselective couplings, such as the Lewis acid-mediated condensation of N-benzyl ethanolamine with glyoxylic acid to form oxazinone intermediates. For Desfluoro Fosaprepitant, the absence of a fluorine atom at the critical benzylic position necessitates alternative approaches.
Recent work has explored direct defluorination of Fosaprepitant precursors using photoredox catalysis. For instance, multiphoton excitation of iridium-based catalysts enables selective mono-defluorination of trifluoromethyl arenes, yielding α,α-difluorobenzylic compounds with high precision. This method avoids harsh reagents and preserves the morpholine core integrity, which is essential for maintaining bioactivity in related derivatives.
Table 1: Comparative Analysis of Synthetic Routes for Desfluoro Fosaprepitant
| Method | Key Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Lewis Acid Coupling | BF~3~·OEt~2~ | 55 | Moderate | |
| Photoredox Catalysis | Ir(ppy)~3~, Blue LED | 78 | High | |
| Crystallization | Trifluoroacetate Activator | 65 | High |
A notable advancement is the use of crystallization-induced asymmetric transformations (CIAT) to resolve diastereomers during oxazinone formation. By leveraging differential solubility, this technique achieves >99% enantiomeric excess, critical for avoiding downstream purification bottlenecks.
Selective defluorination remains a cornerstone of Desfluoro Fosaprepitant synthesis. Conventional hydrodefluorination methods using palladium or nickel catalysts often suffer from over-reduction or poor regioselectivity. Emerging strategies employ multiphoton photoredox systems to generate radical anions from trifluoromethyl arenes, enabling precise C–F bond cleavage.
Key mechanistic insights include:
Challenges in Catalytic Systems
Industrial-scale production of Desfluoro Fosaprepitant faces hurdles in impurity control and yield maximization. A primary issue is the similar solubility profiles of Fosaprepitant and its desfluoro analogue, complicating purification via recrystallization. For example, both compounds exhibit nearly identical solubility in acetonitrile-water mixtures, necessitating chromatographic separation in early-stage intermediates.
Table 2: Critical Process Parameters in Desfluoro Fosaprepitant Manufacturing
| Parameter | Optimal Range | Impact on Impurity Level |
|---|---|---|
| Reaction Temperature | 20–25°C | ↑ Temp → ↑ Byproducts |
| Catalyst Loading | 2–5 mol% | Excess → Over-reduction |
| pH Control | 7.0–7.5 | Deviations → Hydrolysis |
To mitigate these challenges, manufacturers employ in-line process analytics (e.g., UPLC-MS) for real-time monitoring of desfluoro impurity levels. Additionally, specifying stringent limits (<0.10%) for desfluoro precursors in starting materials ensures final product compliance with regulatory standards.
Case Study: A batch using Eze-1 intermediate containing 0.08% desfluoro impurity yielded Desfluoro Fosaprepitant at 0.05%, underscoring the need for tight control at every synthesis step.
Ultra-High Performance Liquid Chromatography represents a sophisticated analytical approach for the characterization of desfluoro fosaprepitant, offering enhanced resolution, faster run times, and increased sensitivity compared to conventional High Performance Liquid Chromatography methods [1]. The technique employs sub-2-micrometer particle columns operating at pressures exceeding 15,000 pounds per square inch, enabling superior separation efficiency for complex pharmaceutical matrices [1].
For desfluoro fosaprepitant analysis, chromatographic conditions typically involve reversed-phase columns with C18 or C8 stationary phases [2]. The mobile phase systems commonly utilize phosphate buffer solutions with acetonitrile gradients, maintaining optimal pH conditions between 2.2 and 3.1 for enhanced analyte stability and peak resolution [3] [4]. Flow rates ranging from 0.6 to 1.2 milliliters per minute have been optimized to achieve baseline separation of desfluoro fosaprepitant from its parent compound and related impurities [2].
| Parameter | Optimized Value | Detection Limit |
|---|---|---|
| Column Temperature | 30-35°C | - |
| Flow Rate | 0.6-1.2 mL/min | - |
| Detection Wavelength | 210 nm | - |
| Injection Volume | 20 μL | - |
| Limit of Detection | - | 0.011% w/w |
| Limit of Quantification | - | 22.2-22.3 μg/mL |
The method demonstrates exceptional sensitivity with limits of detection as low as 0.011% weight by weight for desfluoro fosaprepitant impurities [4]. Retention time reproducibility shows relative standard deviation values below 2%, confirming the robustness of the analytical approach [2]. The technique successfully separates desfluoro fosaprepitant from fosaprepitant with retention times typically observed between 3.3 and 8.2 minutes, depending on gradient conditions [5] [2].
Validation parameters for Ultra-High Performance Liquid Chromatography methods demonstrate linearity across concentration ranges from 80 to 180 micrograms per milliliter, with correlation coefficients exceeding 0.997 [2]. Precision studies indicate intra-day and inter-day relative standard deviation values consistently below 1.64%, establishing the method's reliability for routine pharmaceutical analysis [2].
Mass spectrometric analysis provides definitive structural differentiation between desfluoro fosaprepitant and its fluorinated analogs through characteristic fragmentation patterns and molecular ion profiles [6]. Electrospray ionization in positive mode represents the predominant ionization technique, generating protonated molecular ions at mass-to-charge ratios specific to each congener [6].
The molecular weight of desfluoro fosaprepitant (596.42 grams per mole) differs significantly from fosaprepitant dimeglumine (1004.83 grams per mole), enabling unambiguous identification through high-resolution mass spectrometry [8]. Tandem mass spectrometry employing multiple reaction monitoring transitions facilitates selective detection with enhanced specificity [6].
| Compound | Molecular Weight (g/mol) | Primary Ion [M+H]⁺ | Key Fragment Ions |
|---|---|---|---|
| Desfluoro Fosaprepitant | 596.42 | 597.42 | 277.1, 281.1 |
| Fosaprepitant Free Acid | 614.41 | 615.41 | 535.3 |
| Fosaprepitant Dimeglumine | 1004.83 | - | - |
Collision-induced dissociation experiments reveal distinct fragmentation pathways for fluorinated versus defluorinated species [6]. The absence of fluorine atoms in desfluoro fosaprepitant results in altered fragmentation patterns, particularly affecting transitions involving the morpholine ring and triazole moieties [6]. Mass spectrometric conditions typically employ collision energies between 25 and 35 electron volts, with nitrogen as the collision gas at pressures of 6 units [6].
High-resolution mass spectrometry utilizing time-of-flight or orbitrap analyzers achieves mass accuracy within 5 parts per million, enabling confident differentiation of isobaric interferences [6]. The technique demonstrates linear dynamic ranges spanning four orders of magnitude, with limits of quantitation reaching 0.1 nanograms per milliliter in biological matrices [6].
Liquid chromatography-tandem mass spectrometry methods incorporate gradient elution systems with acetonitrile and formic acid solutions, achieving chromatographic separation within 15-minute analytical runs [6]. The multiple reaction monitoring approach monitors specific precursor-to-product ion transitions, enhancing selectivity for desfluoro fosaprepitant quantification in complex pharmaceutical formulations [6].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of desfluoro fosaprepitant through detailed analysis of chemical shifts, coupling patterns, and relaxation phenomena [9] [10]. The technique offers unparalleled specificity for molecular structure determination, particularly valuable for distinguishing closely related pharmaceutical impurities [9].
Proton Nuclear Magnetic Resonance spectra of desfluoro fosaprepitant exhibit characteristic resonances reflecting the morpholine ring system, triazole heterocycle, and aromatic substituents [9]. The absence of fluorine substituents results in distinct chemical shift patterns compared to the parent fosaprepitant molecule, particularly affecting signals from proximate carbon and hydrogen atoms [9] [11].
| NMR Parameter | Desfluoro Fosaprepitant | Typical Range |
|---|---|---|
| Chemical Shift Range | 0.5-8.5 ppm | ¹H NMR |
| Aromatic Protons | 6.8-7.8 ppm | ¹H NMR |
| Morpholine CH | 3.2-4.5 ppm | ¹H NMR |
| Triazole NH | 8.0-9.0 ppm | ¹H NMR |
Fluorine-19 Nuclear Magnetic Resonance analysis becomes particularly valuable when analyzing mixtures containing both fluorinated and defluorinated species [11]. The complete absence of fluorine-19 signals in pure desfluoro fosaprepitant provides definitive confirmation of successful defluorination [11]. Conversely, trace fluorinated impurities can be detected at parts-per-million levels through sensitive fluorine-19 Nuclear Magnetic Resonance measurements [11].
Two-dimensional Nuclear Magnetic Resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy enable detailed structural assignment and conformational analysis [9]. These methods reveal spatial relationships between functional groups, confirming the three-dimensional structure of desfluoro fosaprepitant and distinguishing it from regioisomeric impurities [9].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with chemical shifts spanning 15 to 170 parts per million for desfluoro fosaprepitant [9]. The technique demonstrates particular sensitivity to electronic effects caused by fluorine removal, manifesting as altered chemical shifts for carbon atoms previously adjacent to fluorine substituents [9].
High-resolution magic angle spinning Nuclear Magnetic Resonance enables analysis of solid-state samples, revealing polymorphic forms and crystalline structures that may affect pharmaceutical performance [12]. The technique provides insights into molecular packing arrangements and intermolecular interactions within desfluoro fosaprepitant crystal lattices [12].